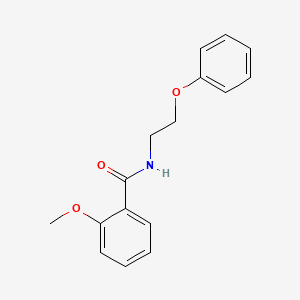

![molecular formula C25H21NO4 B6544020 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide CAS No. 929471-70-5](/img/structure/B6544020.png)

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide, also known as NMBF, is an organic compound containing an aromatic ring and an amide group. It is a white crystalline solid with a melting point of 124-126°C and a molecular weight of 351.44 g/mol. NMBF is a versatile compound with numerous applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Solvent Extraction for Noble Metal Recovery

Background: Compound L has been investigated for its ability to recover noble metal ions (Au(III), Ag(I), Pd(II), and Pt(II)) from aqueous solutions. Researchers have explored two separation processes: dynamic solvent extraction and static polymer membranes.

Findings:Practical Applicability: These findings suggest that compound L could be practically applied in recovering noble metal ions from aqueous solutions, such as those resulting from WEEE (Waste Electrical and Electronic Equipment) leaching or industrial wastewater .

Cascade Benz Annulation Catalyzed by Ag(I)

Background: Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide has been studied.

Mechanism:Synthesis of Novel Amides

Background: Starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, novel amides were synthesized using compound L.

Yields:properties

IUPAC Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-15-7-4-5-10-20(15)25(28)26-18-11-12-21-16(2)24(30-22(21)14-18)23(27)17-8-6-9-19(13-17)29-3/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEUEKBXAMLWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6543944.png)

![1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(prop-2-en-1-yl)urea](/img/structure/B6543960.png)

![3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6543963.png)

![2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine](/img/structure/B6543977.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide](/img/structure/B6543984.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B6543992.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6543996.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B6544026.png)

![4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544037.png)

![4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544042.png)

![4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6544050.png)